molecular formula C9H15N B2833502 8-Azadispiro[3.1.36.14]decane CAS No. 1936354-15-2

8-Azadispiro[3.1.36.14]decane

Cat. No.: B2833502
CAS No.: 1936354-15-2
M. Wt: 137.226
InChI Key: STTOMNRVUDESID-UHFFFAOYSA-N
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Description

8-Azadispiro[313614]decane is a unique spiro compound characterized by its distinctive structure, which includes two spiro-linked rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azadispiro[3.1.36.14]decane typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals of this compound .

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale manufacturing. The use of readily available and cost-effective raw materials further enhances the feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

8-Azadispiro[3.1.36.14]decane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

8-Azadispiro[3.1.36.14]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 8-Azadispiro[3.1.36.14]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 2-Oxa-6-azaspiro[3.3]heptane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

8-Azadispiro[3.1.36.14]decane is unique due to its specific spiro-linked structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

8-azadispiro[3.1.36.14]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8(3-1)4-9(5-8)6-10-7-9/h10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTOMNRVUDESID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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